![molecular formula C21H16BrNO4 B5488472 2-{2-[2-(acetyloxy)-5-bromophenyl]vinyl}-4-quinolinyl acetate](/img/structure/B5488472.png)
2-{2-[2-(acetyloxy)-5-bromophenyl]vinyl}-4-quinolinyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[2-(acetyloxy)-5-bromophenyl]vinyl}-4-quinolinyl acetate, also known as ABQ-48, is a synthetic compound that has been widely studied for its potential applications in scientific research. This molecule is a member of the quinoline family and contains a vinyl group, which makes it particularly interesting for its potential biological activity.
Wirkmechanismus
The mechanism of action of 2-{2-[2-(acetyloxy)-5-bromophenyl]vinyl}-4-quinolinyl acetate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell growth and division. This leads to the disruption of normal cellular processes and ultimately results in cell death.
Biochemical and Physiological Effects:
2-{2-[2-(acetyloxy)-5-bromophenyl]vinyl}-4-quinolinyl acetate has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of DNA synthesis, and the disruption of microtubule formation. These effects are thought to be responsible for the compound's cytotoxic activity against cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-{2-[2-(acetyloxy)-5-bromophenyl]vinyl}-4-quinolinyl acetate for lab experiments is its potent cytotoxic activity against cancer cells, which makes it a valuable tool for studying the mechanisms of cancer cell death. However, the compound's complex synthesis and limited availability may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-{2-[2-(acetyloxy)-5-bromophenyl]vinyl}-4-quinolinyl acetate, including:
1. Further studies on the compound's mechanism of action, which could lead to the development of more effective cancer treatments.
2. The synthesis of analogs of 2-{2-[2-(acetyloxy)-5-bromophenyl]vinyl}-4-quinolinyl acetate with improved cytotoxic activity and selectivity for cancer cells.
3. The investigation of the compound's potential applications in other areas of research, such as neurobiology and immunology.
4. The development of new methods for the synthesis of 2-{2-[2-(acetyloxy)-5-bromophenyl]vinyl}-4-quinolinyl acetate, which could increase its availability and make it more accessible for research purposes.
Synthesemethoden
The synthesis of 2-{2-[2-(acetyloxy)-5-bromophenyl]vinyl}-4-quinolinyl acetate is a complex process that involves several steps. The first step is the preparation of 2-bromo-5-acetoxybenzaldehyde, which is then reacted with vinyl magnesium bromide to form the corresponding vinyl alcohol. The vinyl alcohol is then treated with 4-chloroquinoline in the presence of a palladium catalyst to form the final product, 2-{2-[2-(acetyloxy)-5-bromophenyl]vinyl}-4-quinolinyl acetate.
Wissenschaftliche Forschungsanwendungen
2-{2-[2-(acetyloxy)-5-bromophenyl]vinyl}-4-quinolinyl acetate has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main areas of research has been in the development of new drugs for the treatment of cancer and other diseases. 2-{2-[2-(acetyloxy)-5-bromophenyl]vinyl}-4-quinolinyl acetate has been shown to have potent cytotoxic activity against various cancer cell lines, making it a promising candidate for further drug development.
Eigenschaften
IUPAC Name |
[2-[(E)-2-(4-acetyloxyquinolin-2-yl)ethenyl]-4-bromophenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO4/c1-13(24)26-20-10-8-16(22)11-15(20)7-9-17-12-21(27-14(2)25)18-5-3-4-6-19(18)23-17/h3-12H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWAQZYNEQUXCX-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Br)C=CC2=NC3=CC=CC=C3C(=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)Br)/C=C/C2=NC3=CC=CC=C3C(=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B5488390.png)

![N-(4-ethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5488397.png)
![3-(1,3-benzodioxol-5-yl)-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5488404.png)
![1-benzyl-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5488406.png)
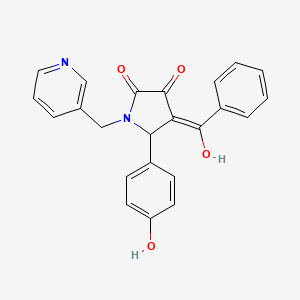
![N-(2-fluorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5488428.png)
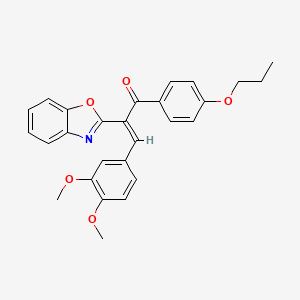
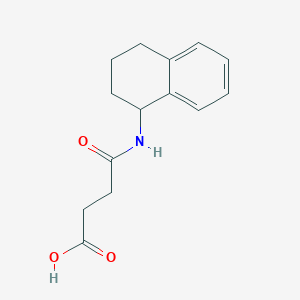
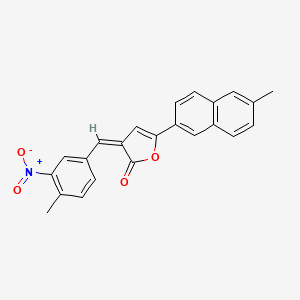
![1-{2,5-dioxo-1-[2-(phenylthio)phenyl]-3-pyrrolidinyl}-4-piperidinecarboxamide](/img/structure/B5488453.png)
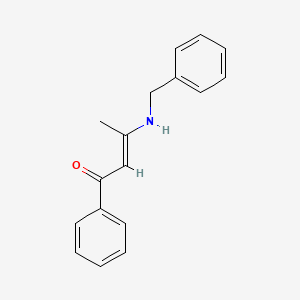
![N-{2-[4-(4-pyridin-2-ylbenzyl)morpholin-2-yl]ethyl}acetamide](/img/structure/B5488478.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5488502.png)